An In-depth Technical Guide to 2-Undecenal: Chemical Properties and Structure
An In-depth Technical Guide to 2-Undecenal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-Undecenal. The information is intended to support research, development, and quality control activities.
Chemical and Physical Properties
2-Undecenal is a medium-chain fatty aldehyde known for its characteristic aroma and biological activities.[1] The commercial product is often a mixture of isomers.[2][3][4] It is a colorless to pale straw-colored oily liquid.[2][5] It is insoluble in water but soluble in alcohol and oils.[2][5]
Table 1: Physical and Chemical Properties of 2-Undecenal
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O | [6][7][8][9][10] |
| Molecular Weight | 168.28 g/mol | [3][5][6][11] |
| IUPAC Name | (E)-undec-2-enal | [6] |
| CAS Number | 2463-77-6 (for the mixture/unspecified)[7][8][9][10], 53448-07-0 (for trans isomer)[6][12] | [6][7][8][9][10][12] |
| Appearance | Colorless to very pale straw-colored oily liquid | [2][3][5] |
| Odor | Powerful, fresh, aldehydic, with citrus (orange/grapefruit) and waxy nuances | [2][3][13][14] |
| Taste | At 15 ppm: waxy, aldehydic, green, with a citrus and meaty nuance | [2] |
| Boiling Point | 115 °C at 10 mm Hg | [2][6][14][15] |
| Density | 0.849 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.457 | [2] |
| Flash Point | 227 °F (108.33 °C)[13]; 220 °F (104.44 °C)[14] | [13][14] |
| Vapor Pressure | 0.029700 mmHg at 25.00 °C | [13] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [2][5] |
| Purity (Typical) | ≥95% (trans-isomer), may contain 0.1-3.5% cis-2-undecenal |
Chemical Structure
2-Undecenal is an α,β-unsaturated aldehyde consisting of an eleven-carbon chain with a double bond located between the second and third carbon atoms.[2][4][6] It exists as cis (Z) and trans (E) stereoisomers, with the trans isomer being the more common and stable form.[7][8][10][12]
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SMILES: CCCCCCCC/C=C/C=O[6]
-
InChI: InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+[6][7][8]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of 2-Undecenal. Available data includes Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][16]
Table 2: Summary of Spectroscopic Data for 2-Undecenal
| Technique | Key Peaks / Signals | Source / Reference |
| Mass Spectrometry (EI) | Molecular Ion (m/z): 168. Key Fragments (m/z): 41, 55, 67, 81, 95. | NIST WebBook[7][12], PubChem[6] |
| FTIR Spectroscopy (Neat) | Characteristic peaks for C=O (aldehyde) and C=C (alkene) stretching. | PubChem[6], SpectraBase[11] |
| ¹H NMR | Signals corresponding to olefinic, allylic, and aliphatic protons. | SpectraBase[11] |
| ¹³C NMR | Signals for carbonyl, sp², and sp³ hybridized carbons. | SpectraBase[11] |
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase (RP) HPLC method can be employed for the analysis of 2-Undecenal.[9]
-
Objective: To separate and quantify 2-Undecenal in a sample matrix.
-
Methodology:
-
Column: Newcrom R1 HPLC column.[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[9]
-
Detection: UV-Vis detector at an appropriate wavelength for the chromophore or MS detector.
-
Procedure:
-
Prepare a standard solution of 2-Undecenal of known concentration.
-
Prepare the sample by dissolving it in a suitable solvent and filtering.
-
Equilibrate the column with the mobile phase.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms to determine the retention time and peak area for quantification.
-
-
-
Notes: This method is scalable and can be adapted for preparative separation to isolate impurities.[9]
B. Gas Chromatography (GC) Analysis
GC is another common technique for analyzing volatile compounds like 2-Undecenal.
-
Objective: To separate and identify 2-Undecenal and its isomers.
-
Methodology:
Biological Activity and Safety
A. Biological Roles and Applications
2-Undecenal is recognized for its biological activities and is used in various industries:
-
Flavor and Fragrance: It is used as a flavoring agent in foods and as a fragrance ingredient in products like perfumes and soaps, imparting citrus and floral notes.[1][5][6][13][14] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current intake levels as a flavoring agent.[5]
-
Fungistatic and Antimicrobial Activity: The compound exhibits fungistatic properties.[3][4] While some related compounds like undecan-2-one show activity against yeasts and molds, their bacterial efficacy can be limited.[17] Research into metabolites from organisms like Paenibacillus has highlighted the potential of related undecenal compounds in agricultural applications, such as managing plant-parasitic nematodes.[18]
B. Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Undecenal presents the following hazards:
-
Eye Irritation (H319): May cause serious eye irritation.[6]
-
Skin Sensitization (H317): May cause an allergic skin reaction.[6]
-
Aquatic Hazard (H411): Toxic to aquatic life with long-lasting effects.[19][20]
Recommended Precautionary Measures:
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye/face protection.[13][14][19][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[19] Avoid release into the environment.[19][20]
References
- 1. Showing Compound 2-Undecenal (FDB019962) - FooDB [foodb.ca]
- 2. 2-Undecenal | 2463-77-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Undecenal | C11H20O | CID 62447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Undecenal [webbook.nist.gov]
- 8. 2-Undecenal [webbook.nist.gov]
- 9. 2-Undecenal | SIELC Technologies [sielc.com]
- 10. 2-Undecenal [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Undecenal, E- [webbook.nist.gov]
- 13. 2-undecenal, 2463-77-6 [thegoodscentscompany.com]
- 14. (E)-2-undecenal, 53448-07-0 [thegoodscentscompany.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. echemi.com [echemi.com]
- 20. chemicalbook.com [chemicalbook.com]
